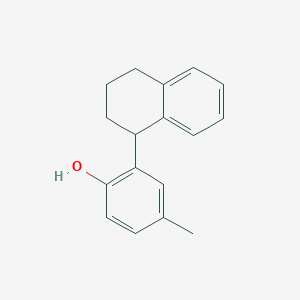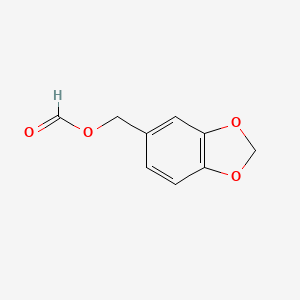![molecular formula C22H16BrN3O B14427140 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one CAS No. 84546-41-8](/img/structure/B14427140.png)
3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a benzylideneamino group, a bromine atom, and a methyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Benzylideneamino Group: The benzylideneamino group can be introduced through a condensation reaction between the appropriate aldehyde and amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反应分析
Types of Reactions
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: The compound may be investigated for its anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of (E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
(E)-3-(4-(Benzylideneamino)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its chemical and biological properties.
(E)-3-(4-(Benzylideneamino)phenyl)-6-chloro-2-methylquinazolin-4(3H)-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and activity.
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromoquinazolin-4(3H)-one: Lacks the methyl group, which may influence its overall properties.
Uniqueness
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one is unique due to the specific combination of functional groups it possesses. The presence of the benzylideneamino group, bromine atom, and methyl group may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
84546-41-8 |
|---|---|
分子式 |
C22H16BrN3O |
分子量 |
418.3 g/mol |
IUPAC 名称 |
3-[4-(benzylideneamino)phenyl]-6-bromo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H16BrN3O/c1-15-25-21-12-7-17(23)13-20(21)22(27)26(15)19-10-8-18(9-11-19)24-14-16-5-3-2-4-6-16/h2-14H,1H3 |
InChI 键 |
WJTLFMBAFYSQJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



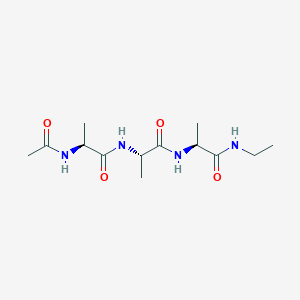

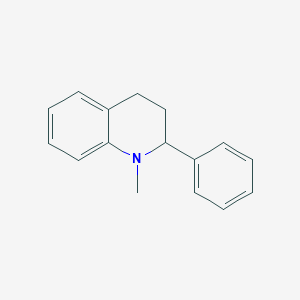
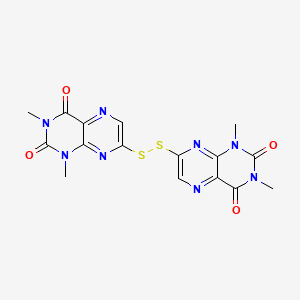
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
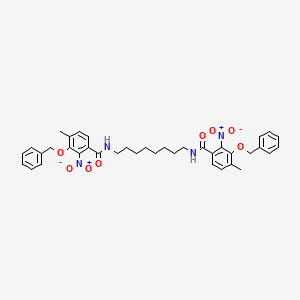

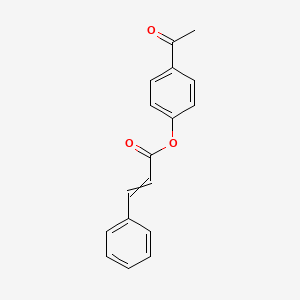
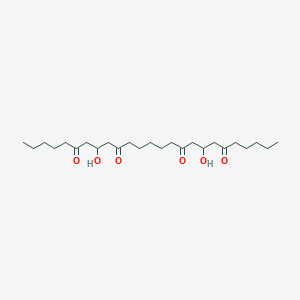
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
